molecular formula C21H28N4O8S B2731444 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 868982-57-4

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No. B2731444
CAS RN: 868982-57-4
M. Wt: 496.54
InChI Key: VHJKQWUYIKSYNU-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This moiety is found in various compounds and is known to be used in the design of organic light-emitting devices .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure and functional groups make it a promising candidate for drug design. Researchers have investigated its potential as an enzyme inhibitor, targeting specific biological pathways. For instance, studies have explored its interaction with cholinesterases and lipoxygenase enzymes, which play crucial roles in various diseases . Further optimization and structural modifications could lead to novel therapeutic agents.

Spirolactone Synthesis

Rhodium(III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates results in the synthesis of highly rigid spirolactones. This reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization. The compound’s spiroannulation potential is noteworthy, as it forms two C–C and C–O bonds in a single step .

Anti-Inflammatory and Analgesic Properties

Derivatives of 2,3-dihydro-1,4-benzodioxane have demonstrated anti-inflammatory and analgesic activities. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such properties, along with favorable ulcerogenic indices .

Biological Activity Screening

The compound’s scaffold, particularly the 1,3-diazole moiety, has been associated with diverse biological activities. These include antibacterial, antimycobacterial, antitumor, antidiabetic, antioxidant, and antiviral effects. Researchers continue to explore its potential in various therapeutic contexts .

Chiral Motifs in Medicinal Chemistry

Chiral motifs derived from 2,3-dihydro-1,4-benzodioxane find applications in medicinal substances. Notable examples include prosympal, dibozane, piperoxan, and doxazosin. These compounds exhibit significant biological activities and are essential in drug development .

Mechanism of Action

The mechanism of action of your compound would depend on its intended use. For example, if it’s used in organic light-emitting devices, it might contribute to the electroluminescent process .

Future Directions

The future directions for research on your compound would depend on its properties and potential applications. For example, if it’s useful in organic light-emitting devices, future research might focus on improving its performance in this application .

properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O8S/c26-18-3-1-7-24(18)8-2-6-22-20(27)21(28)23-14-19-25(9-10-33-19)34(29,30)15-4-5-16-17(13-15)32-12-11-31-16/h4-5,13,19H,1-3,6-12,14H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJKQWUYIKSYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

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